N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide
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Overview
Description
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide is a compound that features a piperidine ring attached to a thiadiazole moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the piperidine and acetamide groups. One common method involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the thiadiazole ring. This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine moiety.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)acetamide: A simpler analog with similar structural features but lacking the thiadiazole ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with a piperidine moiety and different heterocyclic rings.
Uniqueness
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C9H14N4OS |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H14N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,13,14) |
InChI Key |
AGNTZUIYMOHBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2CCNCC2 |
Origin of Product |
United States |
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